4-(Thiophen-3-yl)aniline hydrochloride
Overview
Description
4-(Thiophen-3-yl)aniline hydrochloride is a useful research compound. Its molecular formula is C10H10ClNS and its molecular weight is 211.71 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
4-(Thiophen-3-yl)aniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can be used as a reactant to synthesize Pd(I)–poly[4-(thiophen-3yl)-aniline] composite material through in situ polymerization . Additionally, it forms Schiff bases by condensation reactions with compounds like o-vanillin . These interactions highlight the compound’s versatility and its potential to modulate biochemical pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity. For example, it can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form complexes with other molecules, such as Schiff bases, further underscores its role in modulating biochemical pathways . These interactions can lead to changes in gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Understanding these temporal effects is essential for optimizing its use in biochemical research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications . These studies provide valuable insights into the compound’s safety profile and its potential for use in medical research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can participate in the synthesis of complex materials, such as Pd(I)–poly[4-(thiophen-3yl)-aniline] composite material
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cellular compartments . These interactions can affect the compound’s activity and its ability to modulate biochemical pathways.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding these localization patterns is crucial for elucidating the compound’s mechanism of action and its potential therapeutic applications.
Properties
IUPAC Name |
4-thiophen-3-ylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-7H,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUPXFCNTFUHII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.